![molecular formula C11H16N2O5S B5866670 N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5866670.png)
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMG is a derivative of the amino acid glycine and is known for its antioxidant and immunomodulatory properties.
Scientific Research Applications
Osteoporosis Treatment
N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide has shown potential in the treatment of osteoporosis. A study by Cho et al. (2020) investigated the osteoclast inhibitory activity of a compound related to N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide, known as PMSA. This compound demonstrated the ability to inhibit osteoclast differentiation and prevent bone loss in an ovariectomized mouse model, suggesting potential applications in treating postmenopausal osteoporosis (Cho et al., 2020).
Synthesis of Tetrahydroisoquinolines
The compound has been utilized in synthetic chemistry, particularly in the synthesis of tetrahydroisoquinolines. Kommidi et al. (2010) developed new synthetic equivalents based on the functionality of N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide for convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This demonstrates the compound's role in facilitating complex organic synthesis (Kommidi et al., 2010).
Anti-Cancer Properties
A study by Abolhasani et al. (2020) explored the cytotoxicity of compounds related to N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide against cancerous liver cells. The study revealed potent cytotoxic effects, comparable to known anti-liver cancer drugs, indicating its potential in the development of new anti-cancer agents (Abolhasani et al., 2020).
Inhibiting Vascular Endothelial Growth Factor Receptor
Ghorab et al. (2016) synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, closely related to N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide. These compounds were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, demonstrating their potential as anticancer agents (Ghorab et al., 2016).
properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-8-4-5-10(18-2)9(6-8)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPPDOGYKZIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.